Naphtho[2,3-D]thiazol-2-amine
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Overview
Description
Naphtho[2,3-D]thiazol-2-amine is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-D]thiazol-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-isocyanonaphthalenes with elemental sulfur and amines under visible-light-induced conditions . Another method includes the reaction of 2-(methylsulfinyl)naphtho[2,3-D]thiazole-4,9-dione with different amines, such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-D]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different amines to form new tricyclic compounds.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include elemental sulfur, various amines, and visible light as a catalyst . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound include various tricyclic compounds with potential antimicrobial and photophysical properties .
Scientific Research Applications
Naphtho[2,3-D]thiazol-2-amine has several scientific research applications:
Mechanism of Action
Naphtho[2,3-D]thiazol-2-amine exerts its effects primarily by activating small- and intermediate-conductance calcium-activated potassium channels (KCa2 and KCa3.1). This activation modulates calcium-signaling cascades and membrane potential in cells, leading to various physiological effects such as lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-D]thiazol-2-ylamine (SKA-31): This compound is structurally similar and also activates KCa2 and KCa3.1 potassium channels.
Anthra[2,1-D]thiazol-2-ylamine (SKA-20): Another related compound with similar potassium channel activation properties.
Uniqueness
Naphtho[2,3-D]thiazol-2-amine is unique due to its specific structural configuration, which imparts distinct photophysical and antimicrobial properties. Its ability to activate potassium channels with high potency further distinguishes it from other similar compounds .
Properties
CAS No. |
39608-20-3 |
---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
benzo[f][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13) |
InChI Key |
OEQDMJGSYIMBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)N |
Origin of Product |
United States |
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